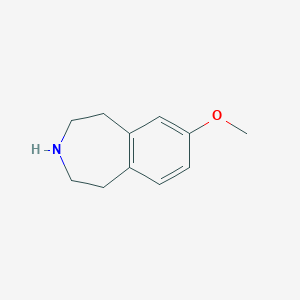

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the catalytic cyclization of amino alcohols, which forms the seven-membered benzolactam ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.

Substitution: Commonly involves the replacement of the methoxy group with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is , with a molecular weight of approximately 177.24 g/mol. The compound features a methoxy group at the seventh position of the benzazepine framework, contributing to its distinct properties.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution. These reactions enable the creation of derivatives with tailored properties for specific applications.

Common Reactions:

- Oxidation: Utilizing reagents like potassium permanganate to introduce functional groups.

- Reduction: Employing hydrogen gas with palladium catalysts to alter oxidation states.

- Substitution: Using nucleophilic reagents to replace the methoxy group with other functional groups.

| Reaction Type | Reagents Used | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate | Introduce functional groups |

| Reduction | Hydrogen gas + Pd catalyst | Alter oxidation state |

| Substitution | Sodium methoxide | Create functionalized derivatives |

Biology

Research indicates that this compound interacts with various neurotransmitter receptors. Notably, it has shown affinity for dopamine receptors (D1 and D2 subtypes), suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, some studies indicate anti-inflammatory properties that may be useful in pain management therapies.

Binding Affinity Studies:

Studies have demonstrated that this compound's derivatives can selectively bind to receptors involved in neurotransmission:

| Compound | Receptor Target | Affinity (Ki) |

|---|---|---|

| 7-Methoxy derivative | D1 receptor | 47 nM |

| 7-Methoxy derivative | D2 receptor | 41 nM |

Medicine

The therapeutic potential of this compound is being explored for drug development. Its ability to modulate neurotransmitter activity positions it as a candidate for developing treatments for various psychiatric and neurological conditions. Furthermore, its derivatives may exhibit enhanced efficacy or reduced side effects compared to existing medications.

Case Study:

A study conducted by Tewes et al. (2015) focused on the synthesis of analogs of this compound that exhibited high affinity for GluN2B NMDA receptors. The findings suggested promising avenues for developing new treatments targeting glutamatergic systems in the brain.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating compounds used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

- 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

- 7-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Uniqueness: 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS No. 50351-80-9) is a bicyclic compound belonging to the benzazepine family. Its unique structure allows it to interact with various biological systems, leading to significant pharmacological activities. This article explores the biological activity of this compound, focusing on its cellular effects, molecular mechanisms, and potential therapeutic applications.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.25 g/mol

- IUPAC Name : 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

- Purity : 97% .

Biological Activity Overview

This compound exhibits a variety of biological activities that can be categorized as follows:

1. Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling Pathways : It modulates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles affecting apoptosis and cell cycle regulation.

2. Molecular Mechanisms

At the molecular level, the compound interacts with specific biomolecules:

- Receptor Binding : It binds to various receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it can inhibit kinase enzymes that are critical for downstream signaling pathways.

3. In Vitro Studies

Laboratory studies have demonstrated that long-term exposure to 7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine can lead to cumulative effects on cellular functions:

- Gene Expression Alterations : Changes in metabolic activity and gene expression have been observed over extended periods of exposure in both in vitro and in vivo settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine:

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | MAPK/ERK Pathway | Demonstrated modulation of cell proliferation in cancer cell lines. |

| Study B | Enzyme Interaction | Inhibition of specific kinases leading to reduced tumor growth in animal models. |

| Study C | Gene Expression | Altered expression profiles associated with apoptosis and cell cycle arrest. |

Potential Therapeutic Applications

Given its biological activities, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to modulate critical signaling pathways suggests potential use in cancer therapies.

- Neuroprotection : The compound's interaction with neurotransmitter systems may offer avenues for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLWWBQMNIAARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551235 | |

| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50351-80-9 | |

| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.